molecular formula C19H22F3N3O2 B2458456 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396811-54-3

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No. B2458456
CAS RN: 1396811-54-3
M. Wt: 381.399
InChI Key: KPGUQKHNLJZNIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction is carried out at room temperature for 2-3 hours . After the reaction, the solvent is removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure of these compounds is monoclinic . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the original research .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-butoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzamide exhibits potential as a drug candidate due to its unique structure. Researchers are investigating its interactions with biological targets, such as enzymes or receptors, to develop novel pharmaceuticals. Its ability to modulate specific pathways could lead to new treatments for diseases like cancer, inflammation, or metabolic disorders .

Agrochemicals and Crop Protection

The compound’s trifluoromethyl and pyrimidine moieties suggest possible applications in agrochemicals. Researchers explore its efficacy as a pesticide or herbicide. By understanding its mode of action, they can design safer and more effective crop protection agents .

Materials Science and Organic Electronics

Organic semiconductors play a crucial role in flexible electronics and optoelectronic devices. 4-butoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzamide could serve as a building block for designing organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Its electron-rich and electron-withdrawing groups contribute to its semiconducting properties .

Crystallography and Structural Studies

Understanding the crystal structure of 4-butoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzamide provides insights into its conformation and intermolecular interactions. Crystallographers analyze its packing arrangements and hydrogen bonding patterns, aiding in drug design and material science .

Computational Chemistry and Molecular Modeling

Researchers employ computational methods to predict the compound’s properties, such as solubility, stability, and binding affinity. Molecular dynamics simulations help explore its behavior in different environments, guiding experimental studies .

properties

IUPAC Name

4-butoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-3-4-11-27-15-7-5-14(6-8-15)18(26)23-10-9-17-24-13(2)12-16(25-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGUQKHNLJZNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

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